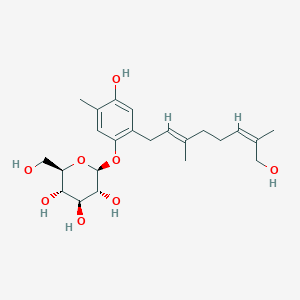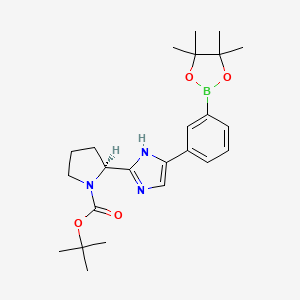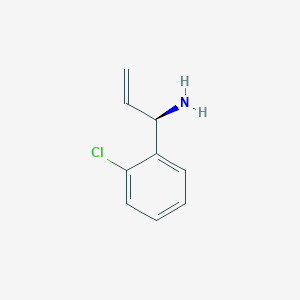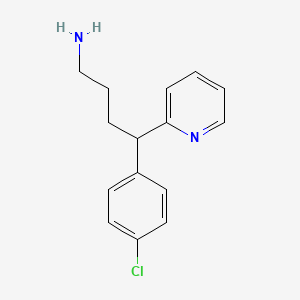
Pyrolatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrolatin is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a synthetic compound known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrolatin typically involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired yield and purity. Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of this compound in large quantities, meeting the demands of various applications.
化学反応の分析
Types of Reactions
Pyrolatin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are usually carried out under controlled conditions, with specific reagents chosen based on the desired reaction. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in compounds with different functional groups.
科学的研究の応用
Pyrolatin has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a reagent and intermediate in the synthesis of various organic compounds. Its stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methods.
Biology: this compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: In medicine, this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets and pathways.
Industry: this compound is used in industrial applications such as the production of specialty chemicals, materials science, and as a catalyst in various chemical processes.
作用機序
The mechanism of action of Pyrolatin involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which this compound is used.
類似化合物との比較
Similar Compounds
Pyrolatin can be compared with other similar compounds such as:
Prolactin: A hormone with various physiological roles, including lactation and reproductive functions.
Lactotropin: Another hormone involved in lactation and related processes.
Uniqueness
What sets this compound apart from these similar compounds is its synthetic origin and its specific chemical properties that make it suitable for a wide range of applications beyond those of naturally occurring hormones. Its stability, reactivity, and versatility in different chemical reactions highlight its uniqueness and potential for diverse scientific research and industrial applications.
特性
分子式 |
C23H34O8 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H34O8/c1-13(5-4-6-14(2)11-24)7-8-16-10-17(26)15(3)9-18(16)30-23-22(29)21(28)20(27)19(12-25)31-23/h6-7,9-10,19-29H,4-5,8,11-12H2,1-3H3/b13-7+,14-6-/t19-,20-,21+,22-,23-/m1/s1 |
InChIキー |
JOWYQHXQROUWMG-LYVOBZOBSA-N |
異性体SMILES |
CC1=CC(=C(C=C1O)C/C=C(\C)/CC/C=C(/C)\CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
正規SMILES |
CC1=CC(=C(C=C1O)CC=C(C)CCC=C(C)CO)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)











